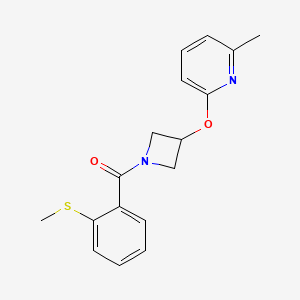
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic compound that features a combination of azetidine, pyridine, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Group: The 6-methylpyridin-2-yl group can be introduced via nucleophilic substitution reactions.
Introduction of the Phenyl Group: The phenyl group with a methylthio substituent can be attached through coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The pyridine and phenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Studies: Used in research to study enzyme interactions and receptor binding.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of novel polymers with specific characteristics.
Mécanisme D'action
The mechanism of action of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For example, the azetidine ring may interact with enzyme active sites, while the pyridine and phenyl groups can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)amine: Contains an amine group instead of a methanone.
Uniqueness
The uniqueness of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H18N2O2S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
[3-(6-methylpyridin-2-yl)oxyazetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C17H18N2O2S/c1-12-6-5-9-16(18-12)21-13-10-19(11-13)17(20)14-7-3-4-8-15(14)22-2/h3-9,13H,10-11H2,1-2H3 |
Clé InChI |
USXUHUZIWYSREP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)C3=CC=CC=C3SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)

![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
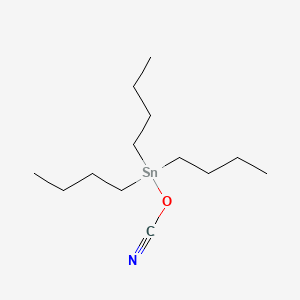
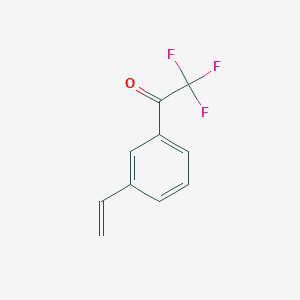
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)
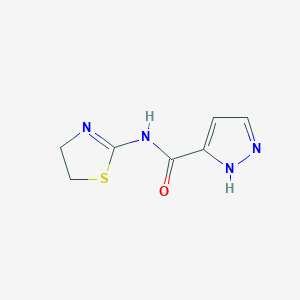

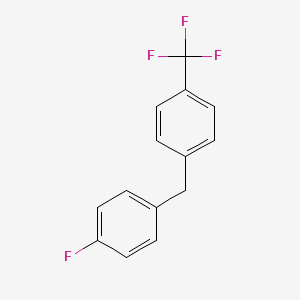

![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)


